3-(2-Chloro-1,1,2,3,3,3-hexafluoropropoxy)propene
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Overview
Description
3-(2-Chloro-1,1,2,3,3,3-hexafluoropropoxy)propene is a chemical compound with the molecular formula C₆H₅ClF₆O and a molecular weight of 242.55 g/mol . It is characterized by its high density of 1.4 g/cm³ and a boiling point of 102.5°C at 760 mmHg . This compound is known for its unique structure, which includes a hexafluoropropoxy group attached to a propene backbone.
Preparation Methods
The synthesis of 3-(2-Chloro-1,1,2,3,3,3-hexafluoropropoxy)propene typically involves multiple steps. One common method starts with the reaction of 2-chloro-1,1,2,3,3,3-hexafluoropropanol with an appropriate alkene under specific conditions to form the desired product . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
3-(2-Chloro-1,1,2,3,3,3-hexafluoropropoxy)propene can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The double bond in the propene moiety can undergo addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include halogens, hydrogen halides, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(2-Chloro-1,1,2,3,3,3-hexafluoropropoxy)propene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology and Medicine: Its unique properties make it useful in the development of pharmaceuticals and agrochemicals.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-1,1,2,3,3,3-hexafluoropropoxy)propene involves its interaction with molecular targets through its reactive functional groups. The hexafluoropropoxy group can participate in various chemical interactions, while the propene moiety can undergo addition and substitution reactions. These interactions can affect molecular pathways and lead to the desired chemical transformations .
Comparison with Similar Compounds
Similar compounds to 3-(2-Chloro-1,1,2,3,3,3-hexafluoropropoxy)propene include:
3-Chloro-2-methyl-1-propene: Known for its use in the synthesis of cyclobutanone.
3-Chloro-1,1,2,3,3-pentafluoropropene: Another fluorinated compound with similar reactivity.
The uniqueness of this compound lies in its specific combination of a hexafluoropropoxy group and a propene backbone, which imparts distinct chemical properties and reactivity .
Properties
CAS No. |
83877-83-2 |
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Molecular Formula |
C6H5ClF6O |
Molecular Weight |
242.54 g/mol |
IUPAC Name |
2-chloro-1,1,1,2,3,3-hexafluoro-3-prop-2-enoxypropane |
InChI |
InChI=1S/C6H5ClF6O/c1-2-3-14-6(12,13)4(7,8)5(9,10)11/h2H,1,3H2 |
InChI Key |
MQWHSNAKLKDGRD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(C(C(F)(F)F)(F)Cl)(F)F |
Origin of Product |
United States |
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